3-(1h-Imidazol-2-yl)benzoic acid hydrate
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Description
3-(1h-Imidazol-2-yl)benzoic acid hydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ibazoxan, which is a selective antagonist of the α2-adrenergic receptor.
Scientific Research Applications
ABTS/PP Decolorization Assay
The ABTS/PP decolorization assay, involving 3-(1H-imidazol-2-yl)benzoic acid hydrate, is a prevalent method for determining antioxidant capacity. However, specific reactions, such as coupling, might bias comparisons between antioxidants, warranting a deeper understanding of the assay's underlying mechanisms and the relevance of oxidation products (Ilyasov et al., 2020).
Novel Benzofused Thiazole Derivatives
Benzofused thiazole analogues, similar to 3-(1H-imidazol-2-yl)benzoic acid hydrate, show significant potential as alternative antioxidant and anti-inflammatory agents. Derivatives such as 3c, 3d, and 3e, display marked anti-inflammatory activity and serve as promising templates for evaluating new anti-inflammatory agents (Raut et al., 2020).
Influence on Biologically Important Ligands
Metals and Biologically Important Molecules
The study of the influence of metals on molecules like 3-(1H-imidazol-2-yl)benzoic acid hydrate is crucial for understanding their interactions with biological targets. The impact of metals on these molecules provides insights into their reactivity, durability of complex compounds, and kinship to enzymes (Lewandowski et al., 2005).
Chemotherapeutic Applications
Conversion into CNS Acting Drugs
Compounds like 3-(1H-imidazol-2-yl)benzoic acid hydrate, when synthesized into benzimidazole, imidazothiazole, and imidazole, show CNS side effects but also possess the potential to be converted into more potent CNS drugs. This conversion process can lead to the creation of new therapeutic agents for challenging CNS diseases (Saganuwan, 2020).
Benzimidazole Derivatives
Benzimidazole derivatives, structurally similar to 3-(1H-imidazol-2-yl)benzoic acid hydrate, have been recognized for their diverse pharmacological properties. These derivatives are pivotal in the discovery and development of drugs, demonstrating the therapeutic potential of this chemical scaffold (Babbar et al., 2020).
properties
IUPAC Name |
3-(1H-imidazol-2-yl)benzoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.H2O/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZTEFZJJWBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Imidazol-2-yl)benzoic acid hydrate |
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